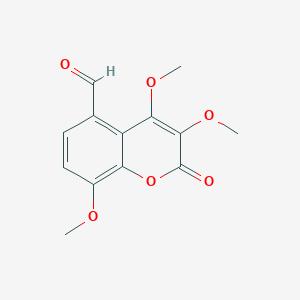
3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,4,8-trimethoxybenzaldehyde with a suitable reagent to form the benzopyran ring. This reaction often requires the presence of a catalyst and specific reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 3,4,8-trimethoxy-2-oxo-2H-1-benzopyran-5-carboxylic acid.
Reduction: Formation of 3,4,8-trimethoxy-2-oxo-2H-1-benzopyran-5-methanol.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential in biological and medicinal research due to its structural similarity to naturally occurring flavonoids. It may exhibit biological activities such as antioxidant, anti-inflammatory, and anticancer properties, making it a candidate for drug development and therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and fragrances. Its unique chemical properties make it suitable for various applications, including the development of new materials and chemical intermediates .
Mechanism of Action
The mechanism of action of 3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The methoxy groups and aldehyde functionality may play a role in its biological activity by interacting with enzymes, receptors, or other biomolecules. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 3,4,5-Trimethoxybenzaldehyde
- 3,4,8-Trimethoxy-2H-1-benzopyran-2-one
- 5,7-Dimethoxy-2H-1-benzopyran-2-one
Comparison: Compared to similar compounds, 3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde is unique due to the presence of both methoxy groups and an aldehyde group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity. For example, while 3,4,5-trimethoxybenzaldehyde lacks the benzopyran ring, 3,4,8-trimethoxy-2H-1-benzopyran-2-one lacks the aldehyde group, making this compound a unique and versatile compound .
Properties
CAS No. |
93078-79-6 |
|---|---|
Molecular Formula |
C13H12O6 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
3,4,8-trimethoxy-2-oxochromene-5-carbaldehyde |
InChI |
InChI=1S/C13H12O6/c1-16-8-5-4-7(6-14)9-10(8)19-13(15)12(18-3)11(9)17-2/h4-6H,1-3H3 |
InChI Key |
GKDRESMNJRQGIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)C=O)C(=C(C(=O)O2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


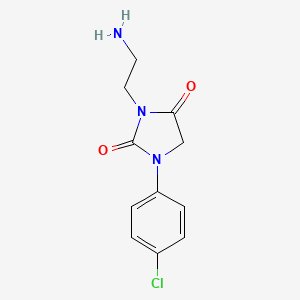
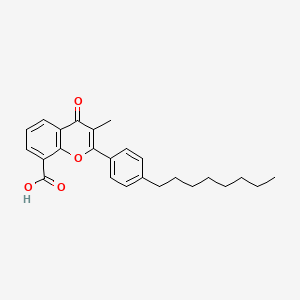
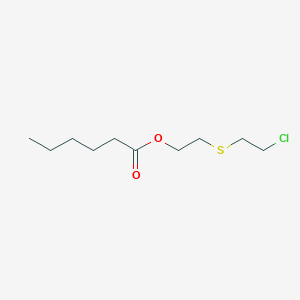
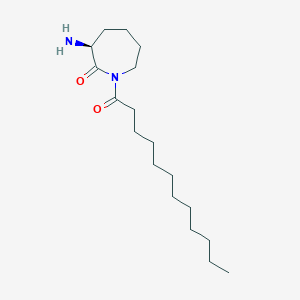
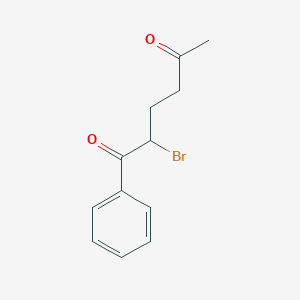
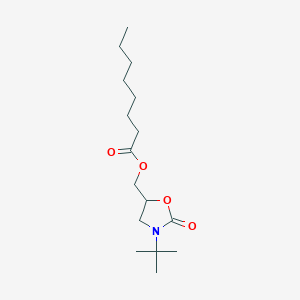
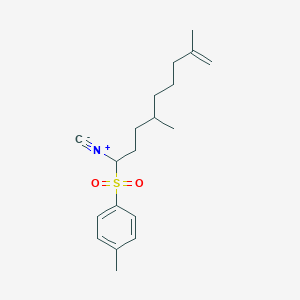
![4-[(1-Carboxyethyl)amino]butanoic acid](/img/structure/B14368055.png)
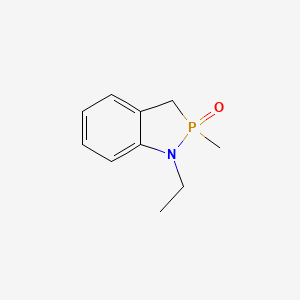
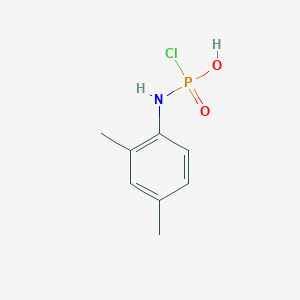
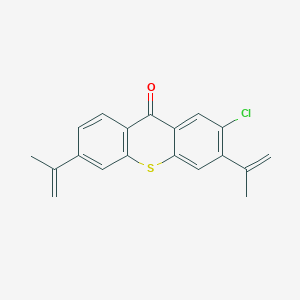
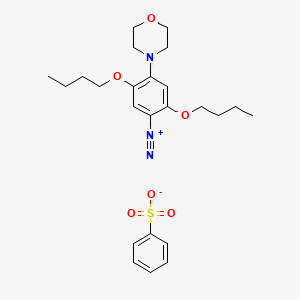
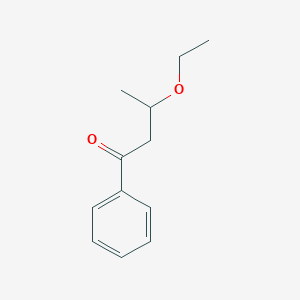
![N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide](/img/structure/B14368097.png)
